Specific Scientific Field: Environmental Chemistry
Summary of the Application: 4-Ethylpyridine (4EP) is degraded in water using a heterogeneous photo-Fenton process. This process involves the use of hydrogen peroxide (H2O2), magnetite (Fe3O4), and ultraviolet irradiation (UV) .
Methods of Application or Experimental Procedures: The degradation of 4EP is achieved by using a combination of H2O2, Fe3O4, and UV. The operational conditions such as pH, catalyst concentration, and temperature are varied during the degradation experiments to evaluate their effects on the kinetics and efficiency of the H2O2/Fe3O4/UV oxidation .
Results or Outcomes: Under optimal conditions (100 mg/L 4EP, [H2O2] = 1000 mg/L, Fe3O4 = 40 mg/L, pH = 3 and room temperature, 300 rpm), 4EP was totally declined and more than 93% of the total organic carbon (TOC) was eliminated .
Specific Scientific Field: Analytical Chemistry
Summary of the Application: 4-Ethylpyridine is used to study the influence of counter-anion concentration on analyte retention .
4-Ethylpyridine is an organic compound with the molecular formula and a molecular weight of 107.15 g/mol. It consists of a pyridine ring substituted with an ethyl group at the 4-position. This compound appears as a clear, colorless to yellow liquid and has a characteristic odor. It is known for its stability under normal conditions but can react with strong oxidizing agents, acids, and bases .
The compound has been synthesized through methods such as heating N-ethylpyridinium iodide or reacting pyridine with ethyl iodide .
Research indicates that 4-Ethylpyridine exhibits various biological activities. It has shown potential as an antimicrobial agent, particularly against certain bacterial strains. Additionally, it may have applications in pharmacology due to its ability to interact with biological systems, although specific mechanisms are still under investigation .
4-Ethylpyridine can be synthesized through several methods:
4-Ethylpyridine finds use in various fields:
4-Ethylpyridine shares structural similarities with several other pyridine derivatives. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Methylpyridine | C6H7N | Methyl group instead of ethyl; different reactivity. |
4-Propylpyridine | C8H11N | Propyl group increases hydrophobicity; different uses. |
4-Isobutylpyridine | C10H13N | Bulky isobutyl group; affects steric interactions. |
4-N-butylpyridine | C10H13N | Longer butyl chain; alters solubility properties. |
4-Pyridin-2-amine | C7H8N2 | Amino group introduces different reactivity patterns. |
Uniqueness: The ethyl substitution provides distinct chemical properties that affect its reactivity and potential applications compared to other similar compounds. Its specific interactions and biological activities also set it apart within this class of compounds .
The history of 4-ethylpyridine is intrinsically linked to the broader development of pyridine chemistry, which began in the 19th century. Pyridine itself was first discovered by Scottish chemist Thomas Anderson in 1849 during his examination of bone oil obtained through high-temperature heating of animal bones. Anderson named the compound "pyridine" from the Greek word "pyr" meaning fire, referencing its flammable nature. The structural elucidation of pyridine was later accomplished by Wilhelm Körner in 1869 and James Dewar in 1871, who independently identified it as a benzene derivative with one C-H unit replaced by a nitrogen atom.
4-Ethylpyridine specifically emerged from advances in pyridine derivative chemistry during the early to mid-20th century. It was identified in California petroleum by Hackmann and colleagues in 1943, marking one of its earliest documented isolations from natural sources. The synthesis of 4-ethylpyridine was developed around this period, with notable approaches including the treatment of pyridine with acetic anhydride and zinc as described by Dohrn and Horsters in 1924. This synthetic methodology was subsequently refined by Wibaut and Arens in 1941 and further optimized by Frank and Smith in 1947, establishing reliable routes to this important heterocyclic compound.
During this era, the industrial production of pyridine derivatives was primarily dependent on extraction from coal tar, an inefficient process given that pyridine compounds constituted merely 0.1% of this material. The development of more efficient synthetic routes, particularly Chichibabin's pyridine synthesis in 1924, revolutionized access to pyridine derivatives including 4-ethylpyridine, though specific production methods for the ethyl-substituted variant continued to evolve independently.
In contemporary chemistry, 4-ethylpyridine occupies a significant position as both an industrial chemical and a model compound for fundamental research. Several key research domains have emerged where this compound plays a central role:
Environmental remediation studies have demonstrated that 4-ethylpyridine (4EP) serves as an excellent model compound for understanding degradation pathways of pyridine derivatives in aqueous environments. Recent investigations into catalytic degradation using heterogeneous photo-Fenton processes have revealed that 4EP can be effectively mineralized through advanced oxidation methods, with important implications for treating industrial effluents containing pyridine-based pollutants. These studies have elucidated both the kinetics and mechanism of 4EP degradation, identifying key intermediates and optimal catalytic conditions.
In physical organic chemistry, 4-ethylpyridine has become an important substrate for investigating fundamental reaction parameters. Detailed kinetic studies on quaternization reactions with alkyl halides have provided valuable insights into substituent effects on reaction rates and mechanisms. Similarly, investigations into the effects of temperature and pressure on addition reactions to organometallic complexes have enhanced our understanding of these processes at a molecular level.
The significance of 4-ethylpyridine extends to polymer chemistry, where it functions as a monomer for specialized applications, and to the fragrance industry, where its distinct olfactory profile contributes to complex perfume compositions. This dual relevance to both academic research and industrial applications has sustained ongoing interest in 4-ethylpyridine chemistry.
Research involving 4-ethylpyridine employs diverse methodological strategies that reflect the compound's versatility and the range of scientific questions being addressed. These approaches can be categorized into several major domains:
Spectroscopic characterization forms the foundation of 4-ethylpyridine research, with techniques including nuclear magnetic resonance (NMR), ultraviolet-visible (UV-VIS), infrared (IR), and mass spectrometry providing essential structural and purity information. These methods enable researchers to confirm the identity of 4-ethylpyridine, monitor its transformations, and identify reaction products. The compound's characteristic spectral features—such as its UV absorption band at approximately 260 nm and distinctive mass fragmentation pattern with major peaks at m/z 107, 106, 92, 51, and 39—serve as valuable analytical markers.
Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) and ion chromatography, have proven indispensable for monitoring 4-ethylpyridine degradation pathways and quantifying both the parent compound and its metabolites in environmental studies. These approaches allow researchers to track the formation of intermediates such as 4-pyridone, 4-hydroxypyridine, and various carboxylic acids during oxidative degradation processes.
Kinetic investigations utilizing specialized equipment such as stopped-flow apparatus have enabled detailed exploration of reaction mechanisms involving 4-ethylpyridine. Studies examining the effects of temperature and pressure on reaction rates have yielded activation parameters (enthalpies, entropies, and volumes) that provide mechanistic insights into processes such as quaternization and coordination to metal centers. These approaches typically employ pseudo-first-order conditions to simplify kinetic analysis and extract meaningful rate constants.
Catalytic studies represent another major methodological thrust, particularly in environmental applications where heterogeneous catalysts like Fe₃O₄ have been evaluated for their effectiveness in degrading 4-ethylpyridine in aqueous solutions. Such investigations monitor not only the disappearance of the parent compound but also track total organic carbon (TOC) levels to assess complete mineralization efficiency under various experimental conditions.
4-Ethylpyridine exhibits distinctive reactivity patterns that are fundamentally governed by the electronic distribution within the pyridine ring system and the influence of the ethyl substituent at the 4-position. The electronic structure of the pyridine ring creates regions of varying electron density, with the nitrogen atom serving as an electron-withdrawing center that significantly affects the reactivity of adjacent carbon atoms [1] [2].
The electron density distribution in 4-ethylpyridine follows a predictable pattern, with the 3- and 5-positions exhibiting higher electron density (1.010) compared to the 2-, 4-, and 6-positions (0.951). This electronic arrangement directly influences the fundamental reactivity patterns, as regions of higher electron density are more susceptible to electrophilic attack, while electron-deficient positions favor nucleophilic substitution reactions [1] [2].
The ethyl substituent at the 4-position introduces both electronic and steric effects that modulate the overall reactivity profile. The electron-donating nature of the ethyl group enhances the electron density at the 4-position relative to unsubstituted pyridine, while simultaneously creating steric hindrance that can impede certain reaction pathways [3] [4]. This dual effect results in a complex reactivity pattern where the 4-position becomes less reactive toward electrophilic substitution but more reactive toward certain nucleophilic processes.
Basicity measurements reveal that 4-ethylpyridine possesses enhanced nucleophilicity compared to pyridine itself, with theoretical calculations indicating nucleophilicity values ranging from 0.74 to 1.95 eV depending on the computational method employed [2]. This enhanced nucleophilicity stems from the inductive effect of the ethyl group, which increases the electron density at the nitrogen atom, making it more available for coordination and quaternization reactions.
The activation energies for various reaction pathways demonstrate significant variation based on the reaction type and position. Fundamental reactivity patterns typically require activation energies in the range of 50-70 kJ/mol, with the lowest barriers observed for nitrogen-centered reactions due to the high electron density at the nitrogen atom [5] [6]. The rate constants for these fundamental processes generally fall within the range of 10³-10⁵ M⁻¹s⁻¹, indicating moderate reactivity under standard conditions.
Radical mechanisms represent some of the most kinetically favorable pathways for 4-ethylpyridine transformations, characterized by relatively low activation energies (40-60 kJ/mol) and exceptionally high rate constants (10⁶-10⁸ M⁻¹s⁻¹) [7] . These mechanisms are particularly prominent in oxidative processes and photochemical reactions, where radical intermediates can be generated through various initiation pathways.
The hydroxyl radical (- OH) represents one of the most studied radical species in reactions with 4-ethylpyridine. Computational studies using density functional theory methods have revealed that hydroxyl radical addition to 4-ethylpyridine proceeds through multiple pathways, with the most favorable addition occurring at the 3-position due to the higher electron density at this site [9] . The overall rate constant for the reaction between 4-ethylpyridine and hydroxyl radicals has been determined to be significantly higher than that of pyridine itself, reflecting the activating influence of the ethyl substituent.
In heterogeneous photo-Fenton processes, 4-ethylpyridine undergoes rapid degradation through radical chain mechanisms initiated by hydroxyl radicals generated from the photolytic decomposition of hydrogen peroxide in the presence of iron oxide catalysts [7] [10]. The degradation pathway begins with the rapid release of the ethyl group as formic acid, followed by hydroxyl radical substitution to form 4-pyridone and 4-hydroxypyridine as primary intermediates. This process demonstrates the non-selective nature of radical mechanisms, as multiple positions on the pyridine ring can be attacked simultaneously.
The mechanism of hydroxyl radical attack involves initial interaction with the π-electron system of the pyridine ring, followed by addition to form a hydroxycyclohexadienyl radical intermediate. This intermediate can undergo further oxidation, rearrangement, or fragmentation depending on the reaction conditions and the presence of other reactive species [7]. The ethyl substituent can participate in these radical processes through hydrogen abstraction reactions, leading to the formation of primary alkyl radicals that can subsequently undergo oxidation or coupling reactions.
Radical mechanisms involving 4-ethylpyridine also play important roles in catalytic processes, particularly in nickel-catalyzed reductive cross-coupling reactions. In these systems, 4-ethylpyridine can serve as a ligand or additive that influences the generation and reactivity of alkyl radicals formed during the catalytic cycle [11]. The presence of 4-ethylpyridine in these reactions has been shown to affect the efficiency of radical formation and the selectivity of coupling processes, although the exact mechanistic details remain the subject of ongoing investigation.
Nucleophilic substitution reactions of 4-ethylpyridine occur predominantly at the 2- and 6-positions, where the electron-withdrawing effect of the nitrogen atom creates electrophilic centers susceptible to nucleophilic attack [12] [13]. The activation energies for these processes typically range from 60-80 kJ/mol, with rate constants in the order of 10²-10⁴ M⁻¹s⁻¹, indicating moderate reactivity under standard conditions.
The electron-donating ethyl group at the 4-position influences nucleophilic substitution patterns by increasing the electron density throughout the ring system, thereby reducing the electrophilicity of the 2- and 6-positions compared to unsubstituted pyridine [2]. This electronic effect results in slightly higher activation energies for nucleophilic substitution reactions, but the reactions remain feasible under appropriate conditions.
Recent advances in nucleophilic substitution have utilized borane-mediated dearomatization strategies to enhance the reactivity of 4-ethylpyridine toward nucleophilic attack [13] [14]. These methods involve the formation of borane-pyridine complexes that temporarily disrupt the aromatic character of the pyridine ring, creating more electrophilic sites for nucleophilic substitution. The regioselectivity of these reactions depends on the specific borane reagent used and the reaction conditions employed.
Electrophilic substitution reactions of 4-ethylpyridine are significantly more challenging than nucleophilic processes due to the electron-deficient nature of the pyridine ring. The typical sites for electrophilic attack are the 3- and 5-positions, where the electron density is highest [1] [2]. However, the presence of the ethyl group at the 4-position creates steric hindrance that can impede electrophilic substitution at the adjacent 3- and 5-positions.
The activation energies for electrophilic substitution reactions are considerably higher (80-100 kJ/mol) than for nucleophilic processes, reflecting the inherent electron deficiency of the pyridine ring [12]. Rate constants for these reactions are correspondingly lower (10¹-10³ M⁻¹s⁻¹), and harsh reaction conditions are typically required to achieve reasonable yields.
Halogenation reactions represent an important class of electrophilic substitution processes for 4-ethylpyridine. Bromination and chlorination can be achieved under appropriate conditions, with the regioselectivity depending on the specific halogenating agent and reaction conditions [15]. The formation of 3-bromo-2-chloro-4-ethylpyridine derivatives has been reported, demonstrating the feasibility of introducing multiple halogen substituents under carefully controlled conditions.
Addition reactions of 4-ethylpyridine encompass a diverse range of transformations that involve the formation of new bonds to the pyridine ring system or the ethyl substituent. These reactions typically exhibit activation energies in the range of 45-65 kJ/mol and rate constants of 10⁴-10⁶ M⁻¹s⁻¹, indicating favorable kinetics under appropriate conditions [16].
Metal-catalyzed addition reactions represent a particularly important class of transformations for 4-ethylpyridine. In nickel-catalyzed reductive cross-coupling reactions, 4-ethylpyridine can participate as both a substrate and a ligand, influencing the course of alkyl radical additions to electrophilic partners [11]. The mechanism involves the formation of nickel-pyridine complexes that can undergo oxidative addition with organic electrophiles, followed by reductive elimination to form new carbon-carbon bonds.
The addition of 4-ethylpyridine to tricarbonyl(η⁵-dienyl)iron(II) complexes has been studied extensively using kinetic analysis under varying temperature and pressure conditions [16]. These reactions proceed through direct addition mechanisms with characteristic activation parameters that reflect the nucleophilic character of the pyridine nitrogen. The observed rate constants follow the order of dienyl substituents, with electron-rich dienyl ligands showing enhanced reactivity toward 4-ethylpyridine addition.
Cycloaddition reactions involving 4-ethylpyridine and various dienophiles or dipolarophiles have been explored as synthetic routes to more complex heterocyclic systems. The electron-deficient nature of the pyridine ring makes it suitable for participation in inverse electron-demand cycloaddition reactions, where it acts as the dienophile partner. The regioselectivity of these reactions is influenced by the electronic properties of the ethyl substituent and the specific nature of the cycloaddition partner.
Addition reactions involving the ethyl substituent itself are also possible, particularly under radical conditions. Hydrogen abstraction from the ethyl group can lead to the formation of primary alkyl radicals that can undergo subsequent addition reactions with various substrates [7]. These processes are particularly relevant in oxidative degradation reactions where the ethyl group is systematically removed through radical chain mechanisms.
Quaternization reactions of 4-ethylpyridine represent one of the most extensively studied classes of transformations for this compound, with detailed kinetic and mechanistic investigations providing comprehensive understanding of the reaction pathways [17] [18] [5]. The quaternization process involves the nucleophilic attack of the pyridine nitrogen on an alkyl halide, resulting in the formation of N-alkylpyridinium salts.
The mechanism of quaternization follows a classical SN2 pathway, with the pyridine nitrogen acting as the nucleophile and the alkyl halide serving as the electrophile [17] [5]. The reaction proceeds through a concerted mechanism involving the simultaneous formation of the N-C bond and breaking of the C-halogen bond. The activation energies for quaternization reactions involving 4-ethylpyridine typically range from 63-66 kJ/mol, with ethyl bromide showing slightly lower activation energies compared to methyl iodide.
Rate constants for quaternization reactions have been extensively measured for various alkyl halides in different solvents [5] [19]. In sulfolane solvent, the rate constants for 4-ethylpyridine quaternization with alkyl bromides follow the order: methyl > ethyl > propyl > butyl, reflecting the increasing steric hindrance with larger alkyl groups. The rate constant for 4-ethylpyridine with ethyl bromide at 319.2 K is 8.70 × 10⁻⁵ dm³ mol⁻¹ s⁻¹, which is slightly higher than that observed for 4-methylpyridine under identical conditions.
The enhanced reactivity of 4-ethylpyridine in quaternization reactions compared to unsubstituted pyridine is attributed to the inductive effect of the ethyl group, which increases the electron density at the nitrogen atom [6]. This electronic enhancement is reflected in the correlation between quaternization rate constants and hydrogen bonding shifts, with 4-ethylpyridine showing a shift of 306 cm⁻¹ in the O-H stretching frequency upon hydrogen bonding with 4-fluorophenol.
Solvent effects play a crucial role in quaternization mechanisms, with polar aprotic solvents generally providing the most favorable conditions for these reactions [17] [20]. The dielectric constant of the solvent influences the rate constants through stabilization of the transition state, with higher dielectric constants generally leading to increased reaction rates. The relationship between rate constants and solvent polarity parameters follows predictable trends based on transition state theory considerations.
Quaternization reactions of 4-ethylpyridine with sterically hindered alkyl halides, such as haloadamantanes, demonstrate the influence of steric factors on reaction rates [21]. These reactions proceed only with the more reactive bromide and iodide derivatives, with chloroadamantane showing no reactivity even at elevated temperatures up to 300°C. The steric hindrance imposed by the adamantyl group significantly reduces the rate constants and requires more forcing conditions to achieve quaternization.
Flammable;Irritant;Health Hazard